N-Acetyl-4-aminophenylalanine
Description
Contextualization within Noncanonical Amino Acid Research
The field of chemical biology has been profoundly impacted by the ability to incorporate noncanonical amino acids (ncAAs), like N-Acetyl-4-aminophenylalanine, into proteins. nih.govfrontiersin.org This process, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, thereby expanding their natural capabilities. nih.govcaltech.edu The incorporation of ncAAs enables researchers to study protein structure and function with atomic precision, design proteins with enhanced stability and novel catalytic activities, and develop new therapeutic proteins. frontiersin.orgportlandpress.comnih.gov this compound and its precursor, 4-aminophenylalanine (p-NH2-Phe), are among the many phenylalanine derivatives that have been successfully incorporated into proteins to serve as probes or to introduce new reactive groups. caltech.edubiorxiv.org
Foundational Significance as a Modified Amino Acid Derivative
As a modified amino acid, this compound serves as a crucial building block in the synthesis of peptides and other complex molecules. Current time information in Bangalore, IN.researchgate.net The presence of the N-acetyl group can influence the compound's metabolic stability and its interactions within biological systems. magritek.comfrontiersin.org For instance, N-acetylation is a common biological modification that can alter the properties of amino acids and proteins. frontiersin.org The amino group at the para-position of the phenyl ring offers a site for further chemical modification, making it a versatile scaffold in medicinal chemistry. tandfonline.com This dual functionality allows for its use in creating diverse molecular structures with tailored properties for specific research applications. Current time information in Bangalore, IN.tandfonline.com
Historical Development of Research Applications for Modified Phenylalanine Derivatives
The exploration of modified phenylalanine derivatives has a rich history rooted in the desire to understand and manipulate biological processes. Early research focused on the synthesis and resolution of various phenylalanine derivatives to investigate their biological activities, including potential therapeutic applications. google.com The development of methods for incorporating non-natural amino acids into proteins, pioneered in the mid-20th century and significantly advanced in recent decades, marked a turning point. caltech.edumdpi.com Initially, residue-specific incorporation was achieved in auxotrophic organisms, where a natural amino acid is completely replaced by an analog like selenomethionine. caltech.edu A major breakthrough was the development of site-specific incorporation, which allows for the precise placement of a noncanonical amino acid at a desired position in a protein sequence. caltech.edu This was made possible by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a stop codon, typically the amber codon (UAG), and insert the desired ncAA. caltech.edu Phenylalanine derivatives have been at the forefront of this research, with compounds like p-fluorophenylalanine and p-aminophenylalanine being among the early successes. caltech.edu Over time, the toolkit of modified phenylalanine derivatives has expanded to include a wide array of functionalities, enabling a broad spectrum of applications in protein engineering, drug discovery, and materials science. portlandpress.combiorxiv.orgtandfonline.com
Interactive Data Tables
Below are tables summarizing key data for this compound and its precursor, 4-aminophenylalanine.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Aminophenylalanine | 4-Acetyl-L-phenylalanine |
| Molecular Formula | C₁₁H₁₄N₂O₃ epa.gov | C₉H₁₂N₂O₂ nih.gov | C₁₁H₁₃NO₃ nih.gov |
| Molecular Weight | 222.24 g/mol | 180.20 g/mol nih.gov | 207.23 g/mol nih.gov |
| Appearance | White powder Current time information in Bangalore, IN. | Off-white crystalline powder chemicalbook.com | - |
| CAS Number | 68319-36-8 epa.gov | 943-80-6 nih.gov | 122555-04-8 nih.gov |
| Solubility (Water) | Soluble | 6.2 mg/mL | - |
| pKa (Strongest Acidic) | - | - | 4.02 (Predicted) foodb.ca |
| pKa (Strongest Basic) | - | - | -2 (Predicted) foodb.ca |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Compound | Spectroscopy Type | Key Signals / Wavelengths |
| N-Acetyl-L-phenylalanine | ¹H NMR (H₂O) | Signals in the regions of 3.8-4.2 ppm (CH-group of L-Phenylalanine) and 4.2-4.8 ppm (CH-group of N-Acetyl-L-phenylalanine) are used for quantification. magritek.com |
| N-Acetyl-L-phenylalanine | IR (KBr) | Free ligand shows sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹. hmdb.ca |
| 4-Aminophenylalanine | GC-MS | Major peaks at m/z 106, 107, 180. nih.gov |
| Modified D,L-phenylalanine derivative | ¹H NMR (CD₃OD) | Olefinic proton (H-3) signal at 4.74-4.81 ppm. arkat-usa.org |
| Modified D,L-phenylalanine derivative | ¹³C NMR (CD₃OD) | Signals for COO⁻, HN-C=CH, and C=+NH₂ groups are observed. arkat-usa.org |
| Modified D,L-phenylalanine derivative | UV/Vis (EtOH) | λmax at 274 nm. arkat-usa.org |
Detailed Research Findings
The utility of this compound and its derivatives is demonstrated through various research applications.
Biocatalytic Synthesis and Protein Engineering
The enzymatic synthesis of N-acetyl-L-phenylalanine has been demonstrated in Escherichia coli K12, highlighting a biological route for its production. nih.gov More broadly, biocatalytic cascades are being developed for the efficient synthesis of a wide range of L-phenylalanine derivatives from simple precursors. biorxiv.org These enzymatic methods offer a greener alternative to traditional chemical synthesis. d-nb.infonih.gov
In the realm of protein engineering, the incorporation of phenylalanine derivatives allows for the creation of proteins with novel properties. For instance, the site-specific incorporation of 4-acetyl-L-phenylalanine into proteins enables the introduction of a ketone group, which can be used for bio-orthogonal ligation reactions to attach probes or other molecules. biorxiv.orgsemanticscholar.org This has been utilized in creating antibody-drug conjugates and in studying protein-protein interactions. nih.gov The incorporation of various phenylalanine derivatives has been shown to enhance the stability and catalytic activity of enzymes. portlandpress.comnih.gov
Applications in Peptide and Drug Discovery
This compound and related compounds are valuable building blocks in peptide synthesis. researchgate.net The incorporation of non-canonical amino acids into antimicrobial peptides, for example, has been explored to enhance their stability and activity. nih.gov The modification of phenylalanine residues is a common strategy in the design of peptide-based drugs to improve their pharmacokinetic properties. researchgate.net For example, derivatives of 4-aminophenylalanine have been designed and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes treatment. semanticscholar.org Furthermore, phenylalanine derivatives have been used in the synthesis of inhibitors for other enzymes, such as human renin, and as antiviral agents against HIV-1. acs.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
68319-36-8 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-acetamido-3-(4-aminophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
FEQBTHHWQQXZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N Acetyl 4 Aminophenylalanine
Chemo-Enzymatic and Biocatalytic Pathways for Precursor Synthesis
The synthesis of N-Acetyl-4-aminophenylalanine relies on the efficient production of its precursor, 4-aminophenylalanine (4-APhe). Chemo-enzymatic and biocatalytic strategies, particularly those leveraging microbial systems, have become central to generating this non-canonical amino acid. These methods offer sustainable and stereoselective alternatives to traditional chemical synthesis.
Microbial Engineering Approaches for 4-Aminophenylalanine Production
Metabolic engineering of microorganisms, predominantly Escherichia coli, has enabled the de novo synthesis of 4-APhe from simple carbon sources like glucose. These strategies focus on redirecting metabolic flux from central carbon metabolism toward the shikimate pathway, which is the natural route for aromatic amino acid biosynthesis. pearson.com
The synthesis begins with chorismate, a key intermediate in the shikimate pathway. nih.gov A heterologous pathway, often sourced from bacteria such as Pseudomonas fluorescens or Streptomyces venezuelae, is introduced into the E. coli host. This pathway consists of a set of enzymes—typically encoded by the papA, papB, and papC genes—that convert chorismate into 4-amino-4-deoxychorismate, then to 4-aminoprephenate, and finally to p-aminophenylpyruvate. pearson.com Native cellular aminotransferases in the E. coli host then catalyze the final step, converting p-aminophenylpyruvate into 4-APhe.
To enhance production titers, various genetic modifications are implemented. These include:
Overexpression of feedback-resistant enzymes: Key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, are often subject to feedback inhibition by native aromatic amino acids. Expressing feedback-resistant variants of these enzymes increases the carbon flow into the pathway.
Deletion of competing pathways: Genes responsible for the synthesis of byproducts or competing pathways are knocked out to ensure that metabolic intermediates are funneled specifically towards 4-APhe production.
Optimization of gene expression: The expression levels of the heterologous pap genes are carefully balanced to avoid the accumulation of toxic intermediates and to maximize the efficiency of the pathway.
Through these combined strategies, significant production titers of 4-APhe have been achieved in fed-batch fermentations.
| Engineered Strain / System | Key Genetic Modifications / Strategy | Carbon Source | Achieved Titer (g/L) | Reference |
|---|---|---|---|---|
| Engineered E. coli | Co-expression of pabAB from E. coli and papBC from Streptomyces venezuelae | Glucose | 22.5 | pearson.com |
| Engineered E. coli | Modular pathway engineering with glucose/xylose co-utilization | Glucose/Xylose | 4.90 | pearson.com |
Enzymatic Mechanisms for Aromatic Amino Acid Derivatization
The biosynthesis of 4-APhe and other derivatized aromatic amino acids relies on a diverse toolkit of enzymes that catalyze specific chemical transformations with high stereo- and regioselectivity.
Aminotransferases (Transaminases): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are crucial for the final step in many amino acid biosynthetic pathways. nih.govhmdb.ca In the engineered microbial production of 4-APhe, native E. coli aminotransferases, such as tyrosine aminotransferase (TyrB), catalyze the transfer of an amino group from a donor molecule (e.g., glutamate) to the α-keto acid precursor, p-aminophenylpyruvate, to yield L-4-aminophenylalanine. nih.govnih.gov The broad substrate specificity of some aminotransferases makes them powerful tools for synthesizing a wide range of non-canonical amino acids from their corresponding keto-acid analogues. nih.gov
Ammonia (B1221849) Lyases: Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible, non-oxidative elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. nih.gov While the elimination reaction is predominant in nature, the reverse reaction—the addition of ammonia to a substituted cinnamic acid—can be exploited for the synthesis of phenylalanine analogues. nih.gov By operating the reaction in high concentrations of ammonia, the thermodynamic equilibrium can be shifted toward amination, providing a direct, atom-economical route to various L-arylalanines from inexpensive acrylic acid precursors. nih.govprepchem.com This method is particularly attractive as it does not require cofactors. nih.gov
Hydroxylases: Aromatic amino acid hydroxylases are a family of enzymes that can introduce hydroxyl groups onto the aromatic ring of amino acids. google.comias.ac.in While not directly used in the primary synthesis of 4-APhe, they represent a key class of enzymes for further derivatization, for example, by converting phenylalanine to tyrosine.
Targeted Chemical Synthesis Routes for this compound and Its Analogues
Chemical synthesis provides a direct route to this compound from its precursor, 4-aminophenylalanine. The primary challenge in this synthesis is achieving regioselectivity—specifically, the acetylation of the α-amino group without affecting the aromatic amino group or the carboxylic acid.
Strategies for Acetylation and Amidation Reactions
The N-acetylation of the α-amino group of 4-aminophenylalanine is typically achieved using standard acylating agents. The choice of reagent and reaction conditions is critical for ensuring high yield and selectivity.
Acetyl Chloride and Acetic Anhydride: These are the most common and reactive reagents for acetylation. The reaction is typically performed in a suitable solvent, often with a base to neutralize the acidic byproduct (HCl or acetic acid). For amino acids, conducting the reaction in an aqueous medium like a brine solution with a buffer such as sodium acetate (B1210297) can be highly effective. ias.ac.in
Acetonitrile (B52724) as an Acetylating Agent: Milder and more environmentally benign methods have been developed that use acetonitrile as both the solvent and the acetyl source, catalyzed by a Lewis acid like alumina. nih.gov This approach avoids the use of hazardous carboxylic acid derivatives. nih.gov
Enzymatic Acetylation: Biocatalytic methods offer a highly specific alternative. Cell-free extracts from E. coli have been shown to contain acetyl-CoA-L-phenylalanine α-N-acetyltransferase, an enzyme that catalyzes the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. nih.govnp-mrd.org This enzymatic approach ensures that acetylation occurs exclusively at the α-amino position. hmdb.canih.gov
Amidation reactions, which would involve forming an amide bond at the carboxylic acid moiety of this compound, can be carried out using direct amidation methods. For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of N-protected amino acids with various amines in refluxing toluene. researchgate.net
Derivatization Strategies for Functional Group Introduction
Further derivatization of this compound can provide access to a wide range of functionalized analogues for various applications. Modifications can be targeted at the carboxylic acid, the aromatic amino group, or the aromatic ring itself.
Carboxylic Acid Modification: The carboxyl group can be readily converted into other functional groups.
Esterification: Reaction with an alcohol under acidic conditions or using coupling agents like modified Mukaiyama's reagents can yield the corresponding esters. researchgate.net This is often a preliminary step for further reactions or for modulating the compound's solubility and transport properties.
Amidation: As mentioned previously, coupling with amines using reagents like carbodiimides (e.g., EDC) or TiF₄ can produce a diverse library of amides. researchgate.net
Aromatic Amino Group Modification: The 4-amino group, having been preserved during the initial acetylation, is available for subsequent reactions.
Diazotization: The aromatic amine can be converted to a diazonium salt, which is a versatile intermediate. It can be subsequently converted to a wide array of functional groups, including halogens (Sandmeyer reaction), hydroxyls, and azides. The synthesis of p-azido-L-phenylalanine from p-amino-L-phenylalanine utilizes this pathway. nih.gov
N-Arylation/N-Alkylation: The aromatic amine can undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives, or reductive amination to form N-alkyl derivatives, although this may require protection of the other functional groups.
Aromatic Ring Functionalization: While the existing amino group directs electrophilic aromatic substitution to the ortho positions (2 and 6), such reactions may be complex due to the multiple functional groups on the molecule. Specific and controlled introduction of functional groups like halogens or nitro groups onto the aromatic ring would likely require multi-step synthetic sequences involving protecting groups to ensure selectivity.
Attachment of Spectroscopic Probes and Reporter Groups
The strategic placement of spectroscopic probes and reporter groups onto this compound allows for the investigation of molecular interactions, protein structure and function, and cellular processes. The amino group on the phenyl ring is a common site for such modifications.
For instance, fluorophores can be conjugated to this compound to create fluorescent amino acids. These can then be incorporated into peptides and proteins to study their localization, dynamics, and interactions. One example involves the use of tyrosine and 4'-aminophenylalanine as a fluorophore pair to determine molecular dimensions in peptides. nih.gov The fluorescence properties of these systems, including the positions of band maxima and pKa values of the aromatic ammonium (B1175870) group, provide insights into the distances between the two fluorophores. nih.gov
Another approach involves the quenching of fluorescence. For example, a tetrazine-containing unnatural amino acid, when incorporated into a green fluorescent protein (GFP), can quench the protein's fluorescence. nih.gov This quenching effect is alleviated upon the tetrazine's reaction with a trans-cyclooctene, demonstrating a method for monitoring bioorthogonal reactions through a "turn-on" fluorescence signal. nih.gov
The table below summarizes examples of spectroscopic probes and reporter groups that have been attached to phenylalanine derivatives, highlighting the diversity of applications.
| Probe/Reporter Group | Attachment Chemistry | Application |
| Tyrosine | Peptide Synthesis | Determination of molecular dimensions in peptides nih.gov |
| 4'-dimethylaminophenylalanine | Peptide Synthesis | Determination of molecular dimensions in peptides nih.gov |
| Tetrazine | Multi-step synthesis from commercially available materials | Quenching of GFP fluorescence for monitoring bioorthogonal reactions nih.gov |
| 4-cyano-L-phenylalanine | Genetic incorporation | Probing protein structure and local environment researchgate.net |
| 4-ethynyl-L-phenylalanine | Genetic incorporation | Probing protein structure and local environment researchgate.net |
Modifications for Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov this compound and its derivatives are valuable platforms for introducing bioorthogonal functional groups into biomolecules. These functionalized amino acids can then be used for site-specific labeling, imaging, and tracking of proteins and other cellular components. nih.gov
A prominent example is the incorporation of an azide (B81097) group, which can then undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-containing probe. nih.govmagtech.com.cnnih.gov This "click chemistry" reaction is highly efficient and specific, and it does not require a toxic copper catalyst, making it suitable for live-cell applications. nih.govnih.gov For instance, an azide-containing amino acid can be genetically incorporated into an antibody fragment, which is then conjugated to a fluorescent probe via SPAAC for imaging purposes. nih.gov
Another powerful bioorthogonal reaction is the tetrazine ligation, which involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene. nih.govnih.gov A tetrazine-functionalized amino acid, 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine, has been developed for this purpose. nih.gov This amino acid is stable under cell culture conditions and reacts rapidly with trans-cyclooctenes, enabling site-specific protein labeling in living cells. nih.gov The reaction's progress can be monitored by observing the disappearance of the tetrazine's visible absorbance or the restoration of a quenched fluorophore's signal. nih.gov
The following table details some key bioorthogonal modifications involving phenylalanine derivatives and their applications.
| Bioorthogonal Reaction | Functional Group on Amino Acid | Reaction Partner | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained cyclooctyne (B158145) (e.g., DIBO, ADIBO) | Copper-free, high efficiency, specific nih.govmagtech.com.cnnih.gov |
| Tetrazine Ligation | Tetrazine | trans-Cyclooctene | Rapid kinetics, can be monitored by fluorescence or absorbance nih.govnih.gov |
Formation of Conjugates and Polymeric Structures
The chemical functionality of this compound makes it a valuable building block for the synthesis of various conjugates and polymeric materials with tailored properties.
Conjugates of this compound derivatives have been explored for therapeutic applications. For example, a series of isonicotinoyl-(L)-aminophenylalanine derivatives were synthesized and evaluated as VLA-4 antagonists, demonstrating subnanomolar binding affinity. nih.gov In another study, the ketone functionality of 4-acetylphenylalanine was reacted with an aminooxy-functionalized polyethylene (B3416737) glycol (PEG) polymer to form a stable oxime adduct, a process known as PEGylation, which can improve the pharmacokinetic properties of peptides. nih.gov
Furthermore, polymers incorporating 4-aminophenylalanine have been synthesized. High-molecular-weight poly(4-amino-L-phenylalanine) exhibits good water solubility and the ability to form gels. rsc.org Copolymers of 4-aminophenylalanine with L-lysine have shown pH-responsive gelling behavior. rsc.org The incorporation of phenylalanine derivatives can also influence the self-assembly and secondary structure of polymers. For instance, amphiphilic copolymers containing a di(phenylalanine) acrylamide (B121943) monomer can form β-sheet-like local structures upon collapsing into single-chain assemblies in aqueous environments. researchgate.net Additionally, molecularly imprinted polymers specific for 4-borono-L-phenylalanine have been developed as potential carriers for boron neutron capture therapy. mdpi.com
The table below provides examples of conjugates and polymeric structures derived from this compound and related compounds.
| Conjugate/Polymer Type | Monomer/Building Block | Key Properties/Applications |
| VLA-4 Antagonists | Isonicotinoyl-(L)-aminophenylalanine derivatives | Subnanomolar binding affinity nih.gov |
| PEGylated Peptides | 4-Acetylphenylalanine | Improved pharmacokinetic properties nih.gov |
| Polypeptide Gels | Poly(4-amino-L-phenylalanine) | Water solubility, in situ gelation rsc.org |
| pH-Responsive Copolymers | Copolymers of 4-aminophenylalanine and L-lysine | pH-responsive gelling behavior rsc.org |
| Amphiphilic Copolymers | Di(phenylalanine) acrylamide | Formation of β-sheet-like structures researchgate.net |
| Molecularly Imprinted Polymers | Methacrylic acid and ethylene (B1197577) glycol dimethacrylate with 4-borono-L-phenylalanine template | Specific binding for potential drug delivery mdpi.com |
Sophisticated Analytical Techniques for N Acetyl 4 Aminophenylalanine Research
Advanced Chromatographic and Separation Methods
Chromatography is fundamental to the analysis of amino acid derivatives, providing the means to separate the target compound from reactants, byproducts, and other components in a mixture.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment in Research Samples
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and confirming the identity of synthesized N-Acetyl-4-aminophenylalanine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for amino acid analysis. In this technique, the stationary phase is non-polar (e.g., C8 or C18), and a polar mobile phase is used for elution.
The purity of a research sample is determined by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time indicates a high degree of purity. The presence of additional peaks suggests impurities, which can be quantified by comparing their peak areas to that of the main compound.
For identity assessment, the retention time of a research sample is compared to that of a certified reference standard under identical HPLC conditions. Co-elution, where the sample and standard produce a single, symmetrical peak when mixed and injected, provides strong evidence of the compound's identity.
To enhance detection, especially at low concentrations, derivatization is often employed. Reagents like phenylisothiocyanate (PITC) react with the amino acid derivative to form a product that can be easily detected by a UV-Vis spectrophotometric detector, typically at 254 nm. nih.gov This pre-column derivatization allows for sensitive and quantitative analysis. nih.gov
Interactive Table 1: Typical RP-HPLC Parameters for Amino Acid Derivative Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (Octadecylsilyl) | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.1 M Ammonium (B1175870) Acetate (B1210297) Buffer | Aqueous buffer to control pH and interact with polar components. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic solvent to elute non-polar compounds. |
| Elution Mode | Gradient | Varying the ratio of Mobile Phase A to B allows for the separation of compounds with a wide range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV-Vis at 254 nm | Detects the aromatic ring in the compound or a UV-absorbing derivatizing agent. nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis of Amino Acid Derivatives
Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This allows for separations at much higher pressures, resulting in significantly faster analysis times and improved resolution. For research involving high-throughput screening or monitoring rapid chemical reactions, UHPLC is superior to conventional HPLC.
The analysis of amino acid derivatives like this compound can be accomplished in under 10 minutes using UHPLC, compared to 30 minutes or more for traditional HPLC methods. chromatographyonline.comresearchgate.net This speed does not come at the cost of sensitivity; in fact, the sharper peaks produced by UHPLC can lead to lower detection limits. researchgate.net
Derivatization strategies, such as using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), are compatible with UHPLC and allow for highly sensitive detection of amino acid derivatives from complex biological samples. researchgate.netnih.gov While some methods focus on underivatized amino acids, derivatization is often preferred to increase the sensitivity of UV or fluorescence detection. chromatographyonline.comnih.gov
Spectroscopic Characterization in Research Contexts
Spectroscopy provides detailed information about the molecular structure and environment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. researchgate.netscilit.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.
For this compound, ¹H NMR and ¹³C NMR are the primary experiments conducted.
¹H NMR provides information on the number and types of hydrogen atoms. Key signals would include a singlet for the acetyl methyl protons, signals for the alpha- and beta-protons of the amino acid backbone, and distinct signals for the protons on the aromatic ring. The substitution pattern on the aromatic ring (with the amino group at position 4) would lead to a characteristic splitting pattern, distinguishing it from unsubstituted phenylalanine.
¹³C NMR reveals the number and types of carbon atoms, including the carbonyl carbons of the acetyl and carboxyl groups, the alpha- and beta-carbons, and the carbons of the aromatic ring.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the complete molecular structure. NMR can also be used to monitor chemical reactions, such as the N-acetylation of the parent amino acid, by observing the disappearance of reactant signals and the appearance of product signals over time. magritek.com
Interactive Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl (CH₃) | ~2.0 | Singlet |
| β-CH₂ | ~3.0 - 3.2 | Doublet of Doublets |
| α-CH | ~4.5 - 4.7 | Multiplet |
| Aromatic (H2, H6) | ~7.0 - 7.2 | Doublet |
| Aromatic (H3, H5) | ~6.6 - 6.8 | Doublet |
| Amide (NH) | ~8.0 - 8.2 | Doublet |
Note: Predicted values are based on data for analogous compounds like N-Acetyl-L-phenylalanine and substituted aromatic systems.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Synthetic Validation and Assay Development
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of this compound, IR spectroscopy can validate the success of the acetylation reaction. The appearance of a strong absorption band around 1650 cm⁻¹ (amide I band) and another near 3300 cm⁻¹ (N-H stretch) confirms the presence of the N-acetyl group. Other key peaks include the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and bands corresponding to the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light by the molecule's chromophores. The aromatic phenyl ring in this compound is a strong chromophore. The presence of the amino group at the 4-position acts as an auxochrome, which is expected to shift the maximum absorbance (λ_max) to a longer wavelength compared to N-acetylphenylalanine. This property is highly useful for developing quantitative assays, as the absorbance at λ_max is directly proportional to the compound's concentration, following the Beer-Lambert law. Simple, rapid quantification of the compound in solution can be achieved using this technique. ijraset.com
Fluorescence Spectroscopy and Lifetime Imaging (FLIM) for Biological Probing
The 4-amino-substituted phenyl ring gives this compound intrinsic fluorescent properties, a feature not present in the parent N-acetylphenylalanine. This fluorescence is a powerful tool for biological research.
Fluorescence Spectroscopy measures the emission of light from the molecule after it has absorbed light at a specific excitation wavelength. The resulting emission spectrum is characteristic of the fluorophore and its local environment. For this compound, the excitation and emission maxima would be key parameters. These properties can be sensitive to factors like pH and solvent polarity, allowing the molecule to be used as a probe for its local microenvironment within a biological system, such as a protein binding site. Unnatural amino acids with fluorescent properties are valuable for studying protein structure and dynamics. nih.gov
Fluorescence Lifetime Imaging (FLIM) is an advanced microscopy technique that measures the time a fluorophore stays in its excited state before emitting a photon. nih.gov This "lifetime" is an intrinsic property of the fluorophore but can be altered by environmental factors and molecular interactions, such as Förster Resonance Energy Transfer (FRET). nih.govdundee.ac.uk By incorporating this compound into a peptide or protein, FLIM can be used to map its interactions with other molecules in living cells. nih.govnih.gov Since the fluorescence lifetime is independent of the probe's concentration, FLIM can provide quantitative information about molecular processes in a cellular context. nih.gov
Mass Spectrometry-Based Approaches for Molecular Identification and Quantitative Analysis in Complex Mixtures
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the analysis of N-acetylated amino acids in complex biological or chemical matrices. This approach allows for the separation of the analyte from other components in a mixture, followed by its highly sensitive and specific detection and structural elucidation.
For a molecule such as this compound, electrospray ionization (ESI) would typically be used to generate protonated molecules, denoted as [M+H]⁺. Subsequent analysis using tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of this precursor ion. Research on a wide range of N-acetyl amino acids has established characteristic fragmentation patterns that would be applicable here. nih.gov Upon collision-induced dissociation (CID), the [M+H]⁺ ion of an N-acetylated amino acid commonly undergoes specific neutral losses:
Loss of water (H₂O): A common initial fragmentation step.
Loss of ketene (C₂H₂O): A diagnostic loss from the N-acetyl group, often observed specifically from the [M+H]⁺ ion. nih.gov
Combined loss of water and carbon monoxide (H₂O + CO): This fragmentation leads to the formation of an immonium ion, which is characteristic of the core amino acid structure. nih.gov
These predictable fragmentation pathways allow for the confident identification of this compound and its differentiation from isomeric compounds. nih.gov Quantitative analysis is typically achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which offers exceptional sensitivity and a wide dynamic range. While direct experimental data for this compound is not available, its expected mass spectrometric parameters can be predicted based on its structure and established fragmentation patterns of related compounds.
| Parameter | Predicted m/z Value | Description |
|---|---|---|
| Chemical Formula | C₁₁H₁₄N₂O₃ | The elemental composition of the molecule. |
| Monoisotopic Mass | 222.1004 Da | The exact mass of the molecule with the most abundant isotopes. |
| [M+H]⁺ Precursor Ion | 223.1077 | The protonated molecule observed in positive ion mode ESI-MS. |
| Fragment: [M+H - H₂O]⁺ | 205.0972 | Result of the neutral loss of a water molecule. nih.gov |
| Fragment: [M+H - C₂H₂O]⁺ | 181.0972 | Result of the neutral loss of ketene from the acetyl group. nih.gov |
| Immonium Ion Fragment | 178.0866 | Result of the combined loss of H₂O and CO. nih.gov |
Electrochemical and Surface-Sensitive Methods for Interface Studies
Electrochemical methods offer a highly sensitive, cost-effective, and often portable alternative for the detection and study of electroactive molecules like this compound. The presence of the amino and phenyl groups makes the compound amenable to electrochemical oxidation. Research on sensors for phenylalanine and other amino acids provides a strong foundation for developing analytical methods for its N-acetylated and aminated derivatives. mdpi.comresearchgate.net
A key strategy in developing selective electrochemical sensors is the use of molecularly imprinted polymers (MIPs). nih.govnih.gov MIPs are synthetic polymers with custom-made recognition sites that are complementary to the shape, size, and functional groups of a target molecule. nih.govnih.gov A sensor for this compound could be fabricated by electropolymerizing a functional monomer in the presence of the target molecule on an electrode surface (e.g., glassy carbon or gold). Subsequent removal of the template molecule leaves behind specific cavities that can selectively rebind this compound, generating a measurable electrochemical signal via techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). acs.orgmdpi.com
The performance of these sensors can be significantly enhanced by modifying the electrode surface with nanomaterials such as graphene or carbon nanospheres, which increase the surface area and improve electron transfer kinetics. researchgate.netelectrochemsci.org
Surface-sensitive techniques like Surface Plasmon Resonance (SPR) can also be coupled with molecular imprinting to study binding events at an interface without the need for electrochemical labels. An SPR sensor based on an MIP film would detect changes in the refractive index upon the binding of this compound to the imprinted sites, allowing for real-time kinetic analysis. nih.gov
| Sensing Platform / Electrode Modification | Target Analyte | Method | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| Molecularly Imprinted Polymer (MIP) on Au Electrode | L-Phenylalanine | Square Wave & Cyclic Voltammetry | 1.0 × 10⁻⁸ – 1.0 × 10⁻⁷ M | 1.0 × 10⁻⁹ M researchgate.net |
| Polyaniline-Based MIP on Indium Tin Oxide (ITO) | Phenylalanine | Electrochemical Oxidation | Not Specified | 4.88 µM acs.org |
| Bamboo Charcoal-Carbon Nanosphere Electrode | L-Phenylalanine | DPV, SWV, LSV | 1 – 100 µM | Not Specified researchgate.net |
| MIP Polymeric Film on SPR Chip | L-Phenylalanine | Surface Plasmon Resonance (SPR) | 5.0 – 400 µM | 0.0085 µM nih.gov |
Biochemical and Biological Research Applications of N Acetyl 4 Aminophenylalanine Excluding Clinical Studies
Incorporation into Peptides and Proteins via Genetic Code Expansion
Genetic code expansion technology enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as N-Acetyl-4-aminophenylalanine, into proteins. researchgate.netnih.govmdpi.com This powerful technique allows researchers to introduce novel chemical functionalities into a protein of interest, thereby facilitating detailed investigations into its biological roles. annualreviews.orgresearchgate.net
Methodologies for Site-Specific Integration into Recombinant Proteins
The site-specific incorporation of this compound into recombinant proteins is primarily achieved through the suppression of a nonsense codon, typically the amber codon (UAG), by an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govnih.gov This orthogonal system functions independently of the host cell's endogenous translational machinery. nih.govmdpi.com
The process involves several key components:
An orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair: This pair is engineered to be specific for the unnatural amino acid and does not cross-react with the canonical amino acids or tRNAs in the host organism. nih.govnih.gov The most commonly used pair is derived from Methanocaldococcus jannaschii (MjTyrRS/tRNATyr). nih.gov
A unique codon: A nonsense codon, such as the amber (UAG) stop codon, is introduced at the desired site in the gene of the target protein. nih.govnih.gov
Supplementation of the unnatural amino acid: this compound is added to the cell culture medium and is subsequently charged onto the orthogonal tRNA by the engineered aaRS. nih.gov
Protein expression: During protein synthesis, the ribosome encounters the UAG codon and, instead of terminating translation, incorporates this compound into the growing polypeptide chain. nih.govnih.gov
Recent advancements have focused on improving the efficiency of this process by enhancing the activity of the tRNA synthetase variants and by engineering the host's translational machinery to better accommodate the unnatural amino acid. researchgate.net
Investigation of Protein Structure-Function Relationships through Modified Amino Acids
The ability to introduce this compound at specific sites within a protein provides a powerful tool for dissecting structure-function relationships. researchgate.net The distinct chemical properties of this modified amino acid can be exploited to probe various aspects of protein biology.
By replacing a natural amino acid with this compound, researchers can investigate:
The contribution of individual amino acids to protein-protein interactions: The modified side chain can alter binding interfaces, providing insights into the specific interactions that govern complex formation. nih.gov
The mechanism of enzyme catalysis: Placing this compound within an enzyme's active site can help to elucidate the roles of specific residues in substrate binding and catalysis. acs.org
For example, the incorporation of this compound can introduce unique spectroscopic probes or chemical handles for subsequent modifications, further expanding the toolkit for studying protein function. researchgate.net
Probing Enzymatic Mechanisms and Catalytic Activity
This compound and its derivatives serve as valuable tools for investigating the intricacies of enzyme mechanisms, including their roles as substrates and inhibitors.
Role as Enzyme Substrates in In Vitro Assays
In vitro enzymatic assays utilizing this compound as a substrate allow for the detailed characterization of enzyme kinetics and specificity. For instance, the L,F-transferase from E. coli has been shown to be highly permissive in its substrate requirements, capable of transferring not only leucine (B10760876) and phenylalanine but also their analogs, including derivatives of this compound. caltech.edu This broad substrate tolerance enables researchers to use a variety of non-canonical amino acids to probe the active site of the enzyme and understand the structural determinants of substrate recognition. caltech.edu
| Enzyme | Substrate Analog | Research Focus |
| L,F-transferase | Phenylalanine analogs | Determining substrate permissiveness and active site architecture |
| PM20D1 | N-acyl amino acids | Investigating bidirectional synthase/hydrolase activity |
| FAAH | N-acyl amino acids | Characterizing substrate specificity for hydrolysis and synthesis |
Exploration of Enzyme Inhibition and Modulatory Effects
Derivatives of phenylalanine, including N-acetyl-4-nitro-phenylalanine, have been utilized as inhibitors in enzymatic studies. lookchem.com For example, a series of 4-aminophenylalanine derivatives were designed and evaluated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism. nih.gov These studies demonstrated that while the phenylalanine-based compounds were potent, their cyclohexylalanine counterparts exhibited improved pharmacokinetic properties. nih.gov The X-ray crystal structure of one such inhibitor bound to the DPP-4 active site provided crucial insights for further drug design. nih.gov
Furthermore, studies on pepsin-catalyzed hydrolysis have shown that N-acetyl-L-phenylalanine acts as a non-competitive inhibitor, suggesting an ordered release of products and providing evidence for a specific "amino-enzyme" mechanism. researchgate.net
Studies on Metabolic Pathways and Biosynthetic Intermediates in Non-Human Systems
The biosynthesis of aromatic amino acids, including phenylalanine, occurs in plants and microbes through the shikimate pathway, which is absent in animals. frontiersin.org This pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, a key intermediate that serves as a precursor for phenylalanine, tyrosine, and tryptophan. frontiersin.org
In some microorganisms, metabolic pathways have been engineered to enhance the production of compounds derived from chorismate. For instance, E. coli has been engineered to improve the biosynthesis of para-aminobenzoic acid (pABA) and 4-amino-phenylalanine (4APhe) by modularizing the metabolic pathways and utilizing co-substrates like glucose and xylose. nih.gov This research highlights the potential for microbial systems to produce valuable aromatic compounds. nih.gov
While this compound itself is not a direct intermediate in the canonical shikimate pathway, its biosynthesis can be achieved through enzymatic or chemical modifications of phenylalanine or its precursors. The study of non-canonical amino acid biosynthesis in non-human systems provides insights into the metabolic plasticity of these organisms and offers opportunities for the production of novel compounds. nih.govencyclopedia.pub For example, the formation of p-aminophenylalanine in some plants involves the amination of chorismate. wiley-vch.de
Characterization of Amino Acid Metabolism in Microorganisms and Plants
The acetylation of amino groups is a significant metabolic reaction in various organisms. The study of N-acetylated aromatic amino acids helps in characterizing the enzymes and pathways responsible for these modifications. In microorganisms, arylamine N-acetyltransferases are enzymes that can convert aromatic amines into their acetylated forms. asm.org For instance, in engineered Escherichia coli strains designed to produce p-aminobenzoic acid (pABA), a compound structurally similar to 4-aminophenylalanine, the accumulation of the byproduct 4-acetamidobenzoic acid was observed. asm.org This conversion is catalyzed by an endogenous arylamine N-acetyltransferase, highlighting a metabolic pathway that can compete with the desired production pathway. asm.org
Understanding such acetylation processes is crucial for metabolic engineering in both microorganisms and plants. These pathways are relevant to the synthesis of a wide array of secondary metabolites derived from aromatic amino acids. nih.gov The presence and activity of N-acetyltransferases that act on aromatic amino acids or their derivatives can influence the yield and purity of biotechnologically produced compounds. asm.orgfrontiersin.org The study of N-acetylated forms like this compound contributes to a more complete map of amino acid metabolism, revealing how cells process and modify these fundamental building blocks. uni-hannover.de
Elucidation of Novel Biosynthetic Routes Involving Aromatic Amino Acids
The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originates from the shikimate pathway, which converts central carbon metabolites into the key intermediate, chorismate. nih.govresearchgate.netlibretexts.org From chorismate, specific enzymatic pathways diverge to produce each of the aromatic amino acids. nih.govlibretexts.org The engineering of these pathways allows for the production of novel or "unnatural" amino acids (UAAs), such as 4-aminophenylalanine (4APhe). asm.org
The synthesis of 4APhe from chorismate involves a distinct biosynthetic route catalyzed by enzymes like 4-amino-4-deoxychorismate mutase and 4-amino-4-deoxyprephenate dehydrogenase. asm.org During the development of microbial strains for 4APhe production, researchers must contend with native metabolic pathways that might divert intermediates or modify the final product. asm.org The potential for the final product, 4-aminophenylalanine, to be acetylated into this compound by native N-acetyltransferases is a key consideration in optimizing these novel biosynthetic routes. asm.orgfrontiersin.org Therefore, elucidating these competing metabolic reactions is integral to the successful design and implementation of new biosynthetic pathways for valuable aromatic compounds.
Development of Molecular Probes for Cellular and Molecular Biology Research
The ability to introduce unique chemical functionality into proteins at specific sites has revolutionized molecular biology research. Unnatural amino acids with chemically orthogonal handles are central to this field. While this compound itself is primarily a metabolite, its structural isomer, p-acetylphenylalanine (pAcPhe), which possesses a ketone group, is a powerful tool for protein engineering. nih.gov This ketone group is bio-orthogonal, meaning it does not react with the functional groups found in the 20 canonical amino acids, allowing for highly specific chemical labeling. nih.gov
Engineering of Fluorescent and Spin-Labeled Proteins
Genetic code expansion allows for the site-specific incorporation of UAAs like p-acetylphenylalanine (pAcPhe) into proteins in response to a nonsense or amber codon (TAG). nih.gov This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA. nih.gov Once incorporated, the unique ketone handle of pAcPhe can be selectively reacted with molecules containing a hydroxylamine (B1172632) or hydrazide group to form stable oxime or hydrazone linkages, respectively. nih.gov
This technique is widely used to attach biophysical probes to a protein at a predetermined site:
Fluorescent Labeling : By reacting a pAcPhe-containing protein with a fluorescent probe functionalized with a hydroxylamine, researchers can create proteins that report on their local environment, conformation, or binding state. nih.gov
Spin Labeling : For techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, a nitroxide spin label containing a hydroxylamine can be attached to the pAcPhe residue. nih.govacs.org This method, an alternative to traditional cysteine-based labeling, allows for precise measurement of distances, dynamics, and structural changes in proteins. nih.govacs.org The first example of this approach used pAcPhe incorporated into T4 lysozyme, which was then reacted with a hydroxylamine-functionalized nitroxide to create the "K1" spin label. nih.gov
The table below summarizes the application of p-acetylphenylalanine in protein labeling.
| Unnatural Amino Acid | Reactive Group | Label Type | Linkage Formed | Research Application |
| p-acetylphenylalanine (pAcPhe) | Ketone (-C(O)CH₃) | Fluorescent Dye (with hydroxylamine) | Oxime | Creating fluorescently tagged proteins for imaging and FRET studies. nih.gov |
| p-acetylphenylalanine (pAcPhe) | Ketone (-C(O)CH₃) | Nitroxide Spin Label (with hydroxylamine) | Oxime | Site-directed spin labeling (SDSL) for EPR spectroscopy to study protein structure and dynamics. nih.govacs.org |
Applications in Protein-Protein and Protein-Ligand Interaction Studies
Proteins engineered with fluorescent or spin-labeled UAAs are powerful tools for investigating molecular interactions. acs.orgmdpi.com The strategic placement of a probe allows for the detection of conformational changes that occur upon the binding of another protein or a small molecule ligand. acs.orgnih.gov
NMR and EPR Spectroscopy : The incorporation of probes with specific spectroscopic properties, such as fluorinated amino acids or spin labels attached via pAcPhe, enables the use of Nuclear Magnetic Resonance (NMR) and EPR to study interaction interfaces. acs.orgnih.gov Changes in the chemical environment of the probe upon binding can be detected, providing information about the binding site and the affinity of the interaction. acs.org For example, fluorinated ncAAs have been incorporated into the SARS-CoV-2 main protease to monitor its ligand-binding site via NMR. acs.org
Förster Resonance Energy Transfer (FRET) : A fluorescent probe attached at a pAcPhe site can be paired with another fluorophore (either on another protein or a ligand) to act as a FRET pair. acs.org Changes in FRET efficiency upon binding or conformational changes provide a sensitive readout of the interaction dynamics in real-time. acs.org
Photochemical Cross-linking : Other UAAs with photo-activatable groups, such as azides or benzophenones, can be incorporated to covalently trap transient protein-protein or protein-ligand complexes. acs.orgnih.gov When exposed to UV light, these groups form covalent bonds with nearby interaction partners, allowing for the identification of binding partners and the mapping of interaction surfaces. acs.org
The table below provides examples of how UAA-based probes are utilized in interaction studies.
| Interaction Type | UAA Probe | Technique | Information Gained |
| Protein-Ligand | Fluorinated ncAA (e.g., p-O-tfmF) | NMR Spectroscopy | Identification of ligand binding site and measurement of dissociation constants. acs.orgnih.gov |
| Protein-Protein | Photo-cross-linker (e.g., p-azido-phenylalanine) | Photochemical Cross-linking & Mass Spectrometry | Identification of interacting protein partners and mapping of binding interfaces. acs.org |
| Intramolecular Dynamics | Spin Label via pAcPhe | EPR Spectroscopy | Measurement of distances and conformational changes within a single protein upon ligand binding. nih.govacs.org |
Computational and Theoretical Investigations of N Acetyl 4 Aminophenylalanine and Its Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are pivotal in elucidating the three-dimensional structures and dynamic behavior of N-Acetyl-4-aminophenylalanine. These computational techniques allow for the exploration of the potential energy surface, identifying stable conformations and the transitions between them.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles, without empirical parameters. These calculations provide accurate descriptions of molecular geometries, vibrational frequencies, and electronic properties.
In the study of dipeptide analogues like N-acetyl-phenylalanyl-amide, which serves as a model for understanding side chain/backbone interactions, DFT and post-Hartree-Fock calculations are employed. mpg.de These methods have been used to identify stable conformers, such as the extended βL conformation, which is stabilized by a significant NH-π interaction between the aromatic ring and the adjacent NH group. mpg.de The full conformational space of molecules like N-acetyl-L-tryptophan-N-methylamide has been explored using ab initio molecular orbital computations, revealing numerous stable conformers and analyzing their relative stabilities based on sidechain-backbone interactions. conicet.gov.ar
For the development of force fields for noncanonical amino acids, including derivatives of phenylalanine, ab initio calculations are crucial for deriving charge parameters. frontiersin.orgacs.org The RESP (Restrained Electrostatic Potential) fitting approach is commonly used to obtain these charges, which are then refined to reproduce benchmark relative energies calculated at a high level of theory, such as MP2/TZ. frontiersin.org
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing the exploration of their conformational landscapes and interactions with the surrounding environment over time. mdpi.com These simulations are instrumental in understanding how the incorporation of noncanonical amino acids like this compound affects the structure and flexibility of peptides and proteins. nih.govresearchgate.net
MD simulations have been used to study the dimerization, folding, and protein binding of peptides containing unnatural amino acids. nih.gov For instance, simulations have shown that peptides containing modified residues can form stable β-sheet-like dimers and fold into specific structures like β-hairpins. nih.gov The stability of these structures can be influenced by the solvent environment, as demonstrated by simulations in different solvents like chloroform (B151607) and methanol. nih.gov
The development of accurate force fields is a prerequisite for reliable MD simulations. nsf.gov Force field parameters for phenylalanine derivatives are often developed to be compatible with established force fields like AMBER. frontiersin.orgacs.org These parameters are optimized to reproduce quantum mechanical data and experimental observations. frontiersin.org High-temperature MD simulations can be used to generate diverse conformations for parameterization. biorxiv.org The resulting force fields enable the simulation of both folded and disordered proteins containing these noncanonical residues. nsf.gov The conformational propensities of non-coded amino acids are often studied in the context of model tripeptides to understand their influence on local peptide structure. nih.gov
| Computational Method | Primary Application | Example from Research |
|---|---|---|
| Ab Initio / DFT | Electronic structure, geometry optimization, charge derivation | Deriving RESP charges for phenylalanine derivatives to develop AMBER-compatible force fields. frontiersin.orgacs.org |
| Molecular Dynamics (MD) | Conformational landscapes, protein folding and binding, solvent effects | Simulating the dimerization and folding of peptides containing unnatural amino acids in different solvents. nih.gov |
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational methods are also employed to predict spectroscopic properties and reactivity profiles of this compound and its derivatives. These predictions are valuable for interpreting experimental spectra and understanding the chemical behavior of these molecules.
Theoretical calculations, such as those based on DFT, can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). mpg.deresearchgate.net For example, in the study of N-acetyl-phenylalanyl-amide, gas-phase UV and IR/UV double-resonance spectroscopy were combined with DFT calculations to identify and characterize different conformers. mpg.de The calculated vibrational frequencies of different conformers can be compared with experimental IR spectra to assign observed spectral features to specific molecular structures. mpg.de
The reactivity of this compound can be investigated by examining its electronic properties, such as the distribution of electron density and the energies of molecular orbitals. For instance, 4-aminophenylalanine has been shown to act as a catalyst in hydrazone formation reactions, a process that can be understood by considering the nucleophilicity of the amino group. researchgate.net The formation of an iminium ion intermediate accelerates these ligation reactions. researchgate.net The unique chemical reactivity of such modified amino acids can be harnessed for applications like site-selective protein modification and labeling. researchgate.net
Rational Design of this compound-Containing Peptides and Macromolecules
The insights gained from computational studies are instrumental in the rational design of peptides and macromolecules containing this compound with tailored properties. nih.govfrontiersin.orgqub.ac.uk
Force Field Development for Noncanonical Amino Acid Integration
A significant challenge in modeling peptides containing noncanonical amino acids is the lack of accurate force field parameters. acs.orgnih.gov The development of these parameters is a critical step for enabling reliable in silico studies. frontiersin.org
The process typically involves generating a library of conformations for the noncanonical amino acid, often as a capped dipeptide (e.g., Ace-X-NMe), and performing high-level quantum mechanical calculations to determine their energies and electronic properties. frontiersin.orgbiorxiv.org These data are then used to parameterize the force field, including bond lengths, angles, dihedral angles, and partial atomic charges. frontiersin.org The goal is to create parameters that are consistent with an existing force field, such as AMBER, to allow for the simulation of hybrid systems containing both natural and unnatural amino acids. frontiersin.orgacs.org The accuracy of the new parameters is validated by comparing simulated properties, such as conformational energies and structures, with the initial quantum mechanical data or experimental results. frontiersin.org
| Step | Description | Key Consideration |
|---|---|---|
| Conformational Sampling | Generating a diverse set of low-energy conformations of the capped noncanonical amino acid. | Ensuring comprehensive coverage of the conformational space. biorxiv.org |
| Quantum Mechanical Calculations | Calculating energies and electronic properties (e.g., electrostatic potential) for the sampled conformations using methods like MP2 or DFT. | Achieving a high level of accuracy for the benchmark data. frontiersin.org |
| Parameter Fitting | Adjusting force field parameters (charges, bonds, angles, dihedrals) to reproduce the QM data. | Maintaining compatibility with the parent force field (e.g., AMBER). acs.org |
| Validation | Testing the new parameters by comparing simulated properties with QM or experimental data. | Assessing the transferability and accuracy of the new force field. frontiersin.org |
In Silico Screening and Virtual Library Design
Once accurate force fields are available, in silico screening and the design of virtual libraries become powerful tools for discovering novel peptides and macromolecules with desired functionalities. nih.govnih.gov Virtual libraries containing a vast number of compounds with systematic variations can be generated and screened computationally to identify promising candidates for synthesis and experimental testing. nih.gov
This approach is particularly valuable in drug discovery, where large chemical spaces need to be explored. nih.govfrontiersin.org For example, virtual screening can be used to identify small molecules that bind to a specific protein target. nih.gov In the context of this compound, virtual libraries of peptides containing this and other noncanonical amino acids could be designed to screen for properties such as enhanced binding affinity to a therapeutic target or improved stability. bindingdb.org The screening process often involves molecular docking to predict the binding mode and affinity of the library members to the target protein. nih.govnih.gov The top-scoring compounds from the virtual screen are then prioritized for experimental validation. nih.gov
Advanced Research and Material Science Applications of N Acetyl 4 Aminophenylalanine
Design and Synthesis of Functional Biomaterials and Surfaces
N-Acetyl-4-aminophenylalanine and its derivatives are emerging as valuable building blocks in the design and synthesis of advanced biomaterials and functional surfaces. Their unique chemical structure, combining an acetylated amino group, a carboxylic acid, and an aromatic ring, allows for versatile chemical modifications and imparts desirable properties to the resulting materials.
Surface Modification and Electrografting Techniques for Protein Resistance
The modification of surfaces to resist the non-specific adsorption of proteins is a critical challenge in the development of medical implants, biosensors, and various biotechnological devices. This compound's precursor, 4-aminophenylalanine, has been successfully utilized in creating protein-resistant surfaces through electrografting techniques.
Novel diazonium salts derived from 4-aminophenylalanine can be electrografted onto gold surfaces. researchgate.netrsc.org This process involves the electrochemical reduction of the diazonium salt, leading to the covalent attachment of the aminophenylalanine moiety to the surface. By employing a pulsed potential deposition profile, researchers have achieved thicker and more uniform layers, ranging from approximately 1 to 24 nanometers, compared to conventional methods. rsc.org
These modified surfaces exhibit remarkable resistance to protein fouling. When exposed to a highly fouling medium containing bovine serum albumin, surfaces modified with electrografted 4-aminophenylalanine showed a protein surface coverage of only 62 ng/cm². researchgate.netrsc.org This represents a significant improvement over established anti-fouling coatings like polyethylene (B3416737) glycol (100 ng/cm²) and alkanethiol self-assembled monolayers (268 ng/cm²). researchgate.netrsc.org The enhanced protein resistance is attributed to the formation of a tightly bound hydration layer facilitated by the ionic charges present in the organic layer at physiological pH. researchgate.netrsc.org The presence of the carboxylic acid group in the grafted layer, confirmed by FT-IR spectroscopy, also offers the potential for further functionalization with bioreceptors. rsc.org
Table 1: Comparison of Protein Resistance of Different Surface Coatings
| Surface Coating | Protein Surface Coverage (ng/cm²) |
| Electrografted 4-aminophenylalanine | 62 researchgate.netrsc.org |
| Polyethylene Glycol (PEG) | 100 researchgate.netrsc.org |
| Alkanethiol Self-Assembled Monolayers | 268 researchgate.netrsc.org |
Utilization as Monomers in Bio-based Polymer Development
This compound's precursor, 4-Amino-L-phenylalanine (4APhe), is gaining traction as a key monomer in the synthesis of high-performance bio-based polymers. rsc.orgkobe-u.ac.jp These bioplastics are being explored as sustainable alternatives to petroleum-derived plastics, offering comparable or even superior properties. rsc.orgkobe-u.ac.jp
Metabolically engineered Escherichia coli has been used to produce 4APhe from renewable feedstocks like lignocellulosic biomass. rsc.orgkobe-u.ac.jp This bio-derived 4APhe can then be used as a diamine monomer in polymerization reactions to create novel biopolymers, including gelable polypeptides and particulate polyimides. rsc.orgkobe-u.ac.jp These materials exhibit exceptional thermal stability, with glass transition temperatures (Tg) exceeding 300°C, a significant improvement over commercially available bioplastics like polylactic acid (PLA) and poly(butylene succinate) (PBS), which have a Tg of less than or equal to 70°C. rsc.orgkobe-u.ac.jp
Furthermore, 4-aminocinnamic acid, which can be derived from 4-aminophenylalanine, can be dimerized using ultraviolet light to produce diaminotruxillic acid. researchgate.net Polyimides and polyamides synthesized from this diamine monomer demonstrate high transparency while maintaining heat resistance comparable to other high-performance polymers. researchgate.net The ability to create such robust polymers from a bio-based monomer highlights the potential of 4-aminophenylalanine derivatives in developing a circular economy and reducing reliance on fossil fuels. rsc.orgkobe-u.ac.jp
Development of Advanced Research Tools for Biological Systems
The unique properties of this compound and its analogs make them powerful tools for probing and manipulating biological systems at the molecular level. Their incorporation into proteins allows for the introduction of novel functionalities, enabling detailed studies of protein structure, function, and interactions.
Photo-Crosslinkers and Covalent Trapping Reagents
Genetically encoded photo-crosslinkers are invaluable for mapping protein-protein interactions in their native cellular environment. Non-canonical amino acids (ncAAs) containing photo-activatable moieties can be incorporated into a protein of interest at specific sites. nih.gov Upon activation with UV light, these moieties form highly reactive species that covalently bond with nearby molecules, effectively "trapping" interaction partners. nih.gov
While this compound itself is not a direct photo-crosslinker, its structural analog, p-azido-L-phenylalanine (azF), is a widely used photo-crosslinking amino acid. nih.gov The introduction of an azido (B1232118) group on the phenyl ring allows for photo-activation and subsequent covalent bond formation. nih.govnih.gov This technique has been instrumental in delineating the residues at the interface of protein complexes, such as G protein-coupled receptor (GPCR) heterodimers. nih.gov Other photo-crosslinking moieties that can be incorporated into amino acids include benzophenone (B1666685) and diazirine. nih.gov
Furthermore, derivatives of phenylalanine can be used to trap transient catalytic intermediates. For instance, the replacement of a catalytic serine or cysteine with 2,3-diaminopropionic acid (DAP), a modified amino acid, allows for the capture of acyl-enzyme intermediates through the formation of a stable amide bond. acs.org This approach provides structural insights into fleeting reaction states. acs.org
Genetically Encoded Fluorescent and Biophysical Probes
The genetic incorporation of fluorescent non-canonical amino acids (ncAAs) into proteins offers a powerful method for studying protein dynamics and interactions with high spatial and temporal resolution. researchgate.net Acridonylalanine (Acd), a fluorescent amino acid, can be genetically encoded and exhibits high photostability, a significant quantum yield, and a long fluorescence lifetime in aqueous environments. researchgate.net These properties make it an excellent probe for fluorescence polarization and fluorescence lifetime imaging microscopy (FLIM) experiments. researchgate.net
Another important application is the development of genetically encoded biosensors. For example, a biosensor for peroxynitrite, a reactive nitrogen species, has been created by incorporating p-boronophenylalanine into a green fluorescent protein (GFP). biorxiv.org This engineered protein, named pnGFP-Ultra, shows a remarkable 123-fold increase in fluorescence upon reacting with peroxynitrite, allowing for the sensitive and selective detection of this molecule in living cells. biorxiv.org
The ketone group in p-acetyl-L-phenylalanine (pAcPhe), a close analog of this compound, serves as a bioorthogonal chemical handle. nih.gov This ketone can be specifically reacted with hydroxylamine-functionalized probes, such as spin labels for electron paramagnetic resonance (EPR) spectroscopy. nih.gov This technique, known as K1 labeling, allows for site-directed spin labeling in proteins where traditional cysteine-based methods are not feasible, enabling the measurement of inter-spin distances and providing structural information. nih.gov
Precursors for Specialized Organic Synthesis in Research Contexts
This compound and its parent compound, 4-aminophenylalanine, serve as versatile precursors in the synthesis of a variety of specialized molecules for research purposes. The presence of multiple reactive functional groups—the amino group, the carboxylic acid, and the aromatic ring—allows for a wide range of chemical transformations.
The amino group of 4-aminophenylalanine can be diazotized and subsequently replaced with other functional groups. For example, reaction with nitrous acid followed by potassium selenocyanate (B1200272) introduces a selenocyanate group onto the phenyl ring. researchgate.net This derivative can then be converted to a selenol, a seleninic acid, or various selenoethers, creating a family of selenium-containing phenylalanine analogs. researchgate.net These selenoamino acids are valuable as synthetic tools to introduce new chemical functionalities into peptides and proteins and have potential applications in pharmaceutical and nutritional research. researchgate.net
The amino group also makes 4-aminophenylalanine a suitable nucleophilic catalyst. It has been shown to catalyze hydrazone ligations in aqueous buffer at neutral pH, a reaction useful for biomolecular labeling. nih.gov While slightly less efficient than aniline (B41778), 4-aminophenylalanine is more biocompatible and less likely to denature proteins. nih.gov
Furthermore, the core structure of phenylalanine can be modified to create derivatives with specific biological activities. For instance, various modifications of the phenylalanine scaffold have led to the development of inhibitors for enzymes like ACE-NEP and pyruvate (B1213749) kinase. arkat-usa.org The synthesis of N-acetyl-L-phenylalanine derivatives and their subsequent polymerization has also been explored. arkat-usa.org The ability to protect the amino and carboxyl groups, for example by converting the amino group to an acetamido group as in this compound, allows for selective reactions at other positions of the molecule, further expanding its utility as a synthetic precursor. google.com
Synthesis of Nitro-Phenylalanine Derivatives
The relationship between 4-amino and 4-nitro phenylalanine derivatives is crucial in synthetic chemistry, often involving interconversion through reduction or oxidation processes. While the direct nitration of phenylalanine typically yields para-nitrophenylalanine googleapis.com, the synthesis involving the N-acetylated forms provides a pathway for creating specific intermediates. A key process in this context is the preparation of this compound and its esters from their corresponding nitro precursors.
Detailed research findings demonstrate the synthesis of (S)-N-Acetyl-4-aminophenylalanine methyl ester through the reduction of (S)-N-Acetyl-4-nitrophenylalanine methyl ester. google.com This reaction is typically achieved with high efficiency using catalytic hydrogenation. google.com The process involves stirring the nitro compound with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The catalyst is subsequently removed by filtration to yield the desired amino derivative. google.com This transformation is a fundamental step in processes where the nitro group is used as a protecting or directing group and is later converted to the reactive amino group for further functionalization. google.com
In a related biosynthetic approach, the non-natural amino acid 4-nitrophenylalanine (NPhe) has been produced in engineered E. coli. kobe-u.ac.jp This is achieved by introducing an N-oxygenase enzyme, which acts on 4-aminophenylalanine (APhe), the non-acetylated precursor, to generate the nitroaromatic compound. kobe-u.ac.jp This enzymatic pathway highlights the potential for producing nitro-phenylalanine derivatives from their amino counterparts under biological conditions. kobe-u.ac.jpresearchgate.net
Table 1: Synthesis of (S)-N-Acetyl-4-Aminophenylalanine Methyl Ester
| Starting Material | Product | Reagents & Conditions | Yield | Source |
|---|
Production of Amino Acid-Based Surfactants and Reagents
The molecular structure of this compound makes it a suitable scaffold for developing specialized surfactants and chemical reagents. Amino acid-based surfactants are valued for their biocompatibility and biodegradability. academie-sciences.fr
The general synthesis of amino acid surfactants involves linking the amino acid headgroup to a hydrophobic tail, which is commonly a long alkyl chain derived from a fatty acid. ub.edugoogle.com this compound can be modified to create such amphiphilic structures. The carboxylic acid group can be converted to an ester or amide by reacting it with long-chain fatty alcohols or amines. academie-sciences.fr Alternatively, the 4-amino group on the phenyl ring can be acylated using long-chain acyl chlorides, a method analogous to the Schotten-Baumann reaction, to introduce the necessary hydrophobic tail. chalmers.se These modifications would result in anionic or non-ionic surfactants with potential applications in personal care and specialty formulations. chalmers.se
Beyond surfactants, derivatives of this compound function as valuable chemical reagents. A notable application is in the creation of fluorescent labels for peptides and proteins. nih.gov In this method, the azlactone of N-acetyl-(p-nitro)phenylalanine is reacted with a peptide. nih.gov Subsequent reduction of the nitro group to an amino group yields a peptide labeled with this compound, which acts as a fluorophore. nih.gov This allows for the sensitive detection and analysis of proteins and peptides. nih.gov The unacetylated form, 4-aminophenylalanine, has also been investigated as a biocompatible nucleophilic catalyst for hydrazone ligations, demonstrating the utility of the aminophenylalanine scaffold in promoting specific chemical reactions in biological systems. nih.gov
Table 2: Potential Modifications of this compound for Surfactant Synthesis
| Reactive Site | Modification Type | Reagent Type | Resulting Linkage | Source |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Long-chain fatty alcohol | Ester | academie-sciences.fr |
| Carboxylic Acid (-COOH) | Amidation | Long-chain fatty amine | Amide | academie-sciences.fr |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nitro-phenylalanine |
| (S)-N-Acetyl-4-aminophenylalanine methyl ester |
| (S)-N-Acetyl-4-nitrophenylalanine methyl ester |
| 4-nitrophenylalanine (NPhe) |
| 4-amino-L-phenylalanine (APhe) |
| L-phenylalanine |
| N-acetyl-(p-nitro)phenylalanine azlactone |
| N-acetyl-(p-amino)phenylalanine |
| 4-aminophenylalanine |
| Fatty alcohols |
| Fatty amines |
| Acyl chlorides |
| Palladium on carbon (Pd/C) |
| Ethyl Acetate (B1210297) |
Emerging Research Directions and Future Perspectives on N Acetyl 4 Aminophenylalanine
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical and drug discovery is set to revolutionize how novel compounds and their applications are identified. nih.govicr.ac.uk For N-Acetyl-4-aminophenylalanine, these computational tools offer powerful avenues for accelerating research and development.
Machine learning models are increasingly being developed to predict the binding affinity of peptides containing non-canonical amino acids (ncAAs) to proteins, a critical aspect of drug design. nih.gov Such models could be trained with data on this compound to predict its interaction with various biological targets, thereby identifying potential therapeutic applications. nih.gov For instance, AI can be used to screen vast virtual libraries of molecules and predict their activity against specific protein targets, a process that is significantly faster and more cost-effective than traditional high-throughput screening. nih.govd-nb.info
The development of generative models in AI also presents an exciting frontier. These models can design entirely new molecules with specific desired properties. nih.gov By providing the model with the structural and chemical information of this compound, it could generate novel derivatives with enhanced stability, reactivity, or biological activity.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on this compound Research |
| Binding Affinity Prediction | ML models trained to predict how strongly a compound will bind to a protein target. nih.gov | Rapidly screen for potential protein targets of this compound, accelerating drug discovery. |
| Protein Structure Prediction | AI algorithms like AlphaFold predict the 3D structure of proteins. icr.ac.uk | Understand the structural consequences of incorporating 4-aminophenylalanine into proteins, enabling rational design. |
| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. nih.gov | Design new derivatives of this compound with improved therapeutic or industrial properties. |
| Predictive Modeling of Physicochemical Properties | ML models that predict properties like solubility, stability, and reactivity. | Optimize the chemical synthesis and formulation of this compound-containing compounds. |
Advancements in High-Throughput Screening and Directed Evolution Methodologies
High-throughput screening (HTS) and directed evolution are powerful experimental techniques that complement the in silico approaches of AI and ML. acs.orgfredhutch.org These methodologies are crucial for discovering and optimizing enzymes and microorganisms for the efficient production of this compound and for engineering proteins with novel functionalities based on this compound.
Directed evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. fredhutch.org This technique can be applied to enzymes in the biosynthetic pathway of 4-aminophenylalanine to enhance their catalytic efficiency, substrate specificity, and stability. researchgate.net For example, researchers could evolve an aminoacyl-tRNA synthetase to more efficiently incorporate 4-aminophenylalanine into proteins in response to a specific codon, thereby improving the yields of engineered proteins. researchgate.net
HTS allows for the rapid screening of thousands or even millions of variants generated through directed evolution or other library creation methods. acs.org The development of fluorescent biosensors that respond to the concentration of a target molecule is a key enabling technology for HTS. nih.gov A biosensor for 4-aminophenylalanine or this compound would allow for the high-throughput screening of mutant libraries of microorganisms to identify strains with improved production titers. nih.gov
The combination of HTS and directed evolution has been successfully used to improve the properties of various enzymes and proteins. fredhutch.orgresearchgate.net For instance, the activity of an enzyme that confers resistance to the herbicide glyphosate (B1671968) was improved by four orders of magnitude through eleven rounds of random mutagenesis and DNA shuffling. fredhutch.org A similar approach could be applied to the enzymes involved in the biosynthesis of 4-aminophenylalanine to significantly increase its production.
Table 2: Key Methodologies in HTS and Directed Evolution for this compound Research
| Methodology | Description | Relevance to this compound |
| Directed Evolution | Iterative process of creating libraries of mutant genes and screening for improved protein function. fredhutch.org | Optimizing enzymes in the 4-aminophenylalanine biosynthetic pathway for increased production. |
| High-Throughput Screening (HTS) | Rapidly assaying large numbers of samples for a specific activity. acs.org | Screening microbial libraries for enhanced 4-aminophenylalanine production or enzyme libraries for improved catalytic activity. |
| Fluorescence-Activated Cell Sorting (FACS) | A specialized type of HTS that sorts individual cells based on their fluorescence. nih.gov | Isolating high-producing microbial strains for 4-aminophenylalanine using a fluorescent biosensor. |
| Phage-Assisted Continuous Evolution (PACE) | A continuous directed evolution method that allows for rapid evolution of biomolecules. researchgate.net | Accelerating the evolution of aminoacyl-tRNA synthetases for efficient incorporation of 4-aminophenylalanine. |
Novel Applications in Synthetic Biology and Metabolic Engineering for Specialized Chemical Production
Synthetic biology and metabolic engineering are at the forefront of developing sustainable methods for producing valuable chemicals from renewable feedstocks. This compound and its precursor, 4-aminophenylalanine, are key building blocks in this bio-based economy.
A significant application lies in the production of high-performance bioplastics. 4-aminophenylalanine can be used as a diamine monomer to synthesize unique bio-based polymers, such as gelable polypeptides and particulate polyimides. rsc.org These biopolymers exhibit high thermostability, making them comparable to petroleum-based plastics. rsc.org Researchers have successfully engineered Escherichia coli to produce 4-aminophenylalanine from lignocellulosic biomass, a renewable and non-edible resource. rsc.orgrsc.org This process involves introducing and optimizing the expression of genes from the 4-aminophenylalanine biosynthetic pathway. rsc.orgrsc.orgasm.orgasm.org
Metabolic engineering strategies focus on optimizing the host organism's metabolism to channel more resources towards the production of the desired compound. This includes knocking out competing metabolic pathways and overexpressing key enzymes in the target pathway. rsc.orgnih.govresearchgate.net For example, disrupting the formation of byproducts like acetate (B1210297) and lactate (B86563) in E. coli has been shown to increase the production of 4-aminophenylalanine. rsc.org Furthermore, co-utilization of different carbon sources, such as glucose and xylose, can be engineered to separate cell growth from chemical production, leading to higher yields. asm.orgnih.govresearchgate.net
The biosynthesis of 4-aminophenylalanine from chorismate, a key intermediate in the shikimate pathway, has been a major focus. rsc.orgasm.orgnih.gov The pathway involves the enzymes 4-amino-4-deoxychorismate synthase, mutase, and dehydrogenase to convert chorismate to p-aminophenylpyruvate, which is then transaminated to 4-aminophenylalanine. asm.orgnih.gov
Table 3: Engineered E. coli Strains for 4-Aminophenylalanine Production
| Strain Modification | Precursor/Substrate | Key Findings | Reference |
| Overexpression of papABC genes | Glucose | Production of 4-aminophenylalanine as a monomer for bioplastics. | rsc.org |
| Disruption of acetate and lactate pathways | Glucose | Over three-fold increase in 4-aminophenylalanine production compared to the parent strain. rsc.org | rsc.org |
| Co-utilization of glucose and xylose | Glucose and Xylose | Achieved a titer of 4.90 g/L of 4-aminophenylalanine. asm.org | asm.org |
| Heterologous expression of dinV, dinE, and dinF genes | Chorismate | Successful reconstruction of the p-aminophenylalanine biosynthetic pathway. | nih.gov |
Interdisciplinary Research Foci and Unexplored Mechanistic Pathways
The unique properties of this compound and 4-aminophenylalanine position them at the intersection of various scientific disciplines, opening up new avenues of research.
One promising area is its application as a biocompatible catalyst. 4-aminophenylalanine has been shown to be nearly as effective as aniline (B41778) in catalyzing hydrazone formation, a reaction used for biomolecular labeling, but with lower toxicity to proteins. nih.gov This opens up possibilities for using 4-aminophenylalanine in bioconjugation and chemical biology applications under physiologically compatible conditions. nih.gov
The study of the biosynthetic pathways of non-canonical amino acids like 4-aminophenylalanine continues to be an active area of research. nih.gov Unraveling the intricate enzymatic mechanisms involved in its synthesis can provide valuable insights for protein engineering and the development of novel biocatalysts. For example, understanding the structure and function of the enzymes in the 4-aminophenylalanine pathway can guide efforts to engineer them for improved efficiency or to accept alternative substrates, leading to the production of novel amino acid derivatives. acs.orgresearchgate.net
Furthermore, the incorporation of 4-aminophenylalanine into proteins allows for the investigation of previously unexplored mechanistic pathways in enzymes. acs.org By replacing a natural amino acid with 4-aminophenylalanine at a specific site, researchers can probe the role of that residue in catalysis, substrate binding, or protein stability. acs.org This approach has been used to study the biocatalytic pathway of various enzymes. acs.org
The development of chiral electroorganic chemistry also presents a novel context for this compound. Chiral amino acid-functionalized materials are being explored for asymmetric synthesis, and derivatives of 4-aminophenylalanine have been used in these applications. sci-hub.se
Future interdisciplinary research will likely focus on:
Biomaterials Science: Developing novel polymers and hydrogels with unique properties based on this compound.
Chemical Biology: Using this compound as a probe to study biological processes in living cells. mdpi.comuoguelph.ca
Enzymology: Characterizing and engineering the enzymes of the 4-aminophenylalanine biosynthetic pathway for novel applications.
Synthetic Chemistry: Developing new synthetic routes to this compound and its derivatives with high efficiency and stereoselectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Acetyl-4-aminophenylalanine, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves reacting N-acetyl-4-chloromethyl phenylalanine ethyl ester with dialkylamines under controlled conditions. For instance, hydrolysis in hydrochloric acid followed by Boc-group protection facilitates solid-phase peptide synthesis . Side reactions (e.g., over-acetylation) are mitigated by optimizing reaction time, temperature, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures product integrity.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Characterization employs spectroscopic techniques:
- NMR : Peaks at δ 1.9–2.1 ppm (acetyl group) and aromatic proton signals confirm substitution at the 4-position .
- HPLC/MS : Retention time and mass-to-charge ratio (e.g., m/z 251.3 for [M+H]⁺) validate purity and molecular weight .
- Elemental Analysis : Matches theoretical C, H, N values (e.g., C₁₁H₁₃NO₃ requires C 61.38%, H 6.03%, N 6.50%) .
Advanced Research Questions
Q. How do variations in N-substituents of this compound derivatives influence peptide bioactivity?
- Methodological Answer : Systematic studies replace the acetyl group with alkyl or aryl substituents (e.g., Boc, Fmoc) to assess hydrophilicity, steric effects, and charge distribution. For example, introducing longer N-dialkyl groups enhances membrane permeability in peptide-drug conjugates. Bioactivity is evaluated via in vitro assays (e.g., receptor binding affinity) and in silico docking simulations .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound-containing peptides?
- Methodological Answer : Contradictions often arise from differences in peptide sequence context or assay conditions. Solutions include:
- Controlled Variables : Standardize peptide length, solvent systems (e.g., PBS vs. DMSO), and cell lines.
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify outliers.
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to isolate substituent-specific effects .
Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) to enhance yield and minimize racemization?
- Methodological Answer : Key steps involve:
- Coupling Agents : Use HBTU/HOBt for efficient amide bond formation while reducing racemization.
- Deprotection Conditions : Employ 20% piperidine in DMF for Fmoc removal without damaging the acetyl group.
- Side-Chain Protection : Temporary Boc groups on the aminomethyl moiety prevent undesired reactions during SPPS .
Data Analysis and Experimental Design
Q. What analytical approaches differentiate this compound from its nitro or formyl analogs in complex mixtures?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) separates analogs based on polarity.
- UV-Vis Spectroscopy : Nitro derivatives exhibit λₘₐₓ ~260 nm, while acetylated forms lack strong absorbance in this range .
- Tandem MS/MS : Fragment ions (e.g., m/z 209 for acetyl loss) provide structural confirmation .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate samples in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for acetylated derivatives).
- Data Interpretation : Fit degradation kinetics to Arrhenius models to predict shelf-life .
Applications in Peptide Engineering
Q. What role does this compound play in studying peptide-receptor interactions?
- Methodological Answer : The acetyl group mimics post-translational modifications (e.g., acetylation in signaling peptides). Radiolabeled (³H or ¹⁴C) derivatives enable binding assays to quantify receptor affinity. Fluorescent tags (e.g., FITC) facilitate confocal microscopy to track cellular uptake .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₃ | |
| Molecular Weight | 207.23 g/mol | |
| HPLC Retention Time | 8.2 min (C18, 40% acetonitrile) | |
| NMR (¹H, DMSO-d₆) | δ 2.01 (s, 3H, CH₃CO), 7.3–7.5 (m, 4H, Ar-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
